Home > Products > Building Blocks P5697 > 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile - 255710-82-8

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Catalog Number: EVT-1637676
CAS Number: 255710-82-8
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 255710-82-8 . It has a molecular weight of 225.25 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for “3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is 1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure .

Physical And Chemical Properties Analysis

The compound has a melting point of 68-70 degrees Celsius . It is stored at room temperature and is available in powder form .

Chemical Reactions Analysis
  • Nucleophilic addition reactions: The carbonyl group of the formyl group can react with nucleophiles like hydrazines to form hydrazones. [, ]
Applications
  • Antimicrobial agents: Pyrazole derivatives have shown promise as potential antimicrobial agents against various bacterial strains, including drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. [, ]
  • Antitubercular agents: Certain 6-nitro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles have demonstrated antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives

  • Compound Description: These compounds are a series of selective TYK2 inhibitors. One notable derivative, compound 14l, showed an IC50 value of 9 nM for TYK2 inhibition and good selectivity over other JAK kinases []. It also demonstrated functional potency in the JAK/STAT signaling pathway and reduced pro-inflammatory cytokine production in a colitis model [].
  • Relevance: This series of compounds share the core structure of a pyrazole ring substituted with a propanenitrile group at the 3-position with the target compound 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile []. The variations within this series involve modifications to the substituent at the 4-position of the pyrazole ring, highlighting the exploration of structure-activity relationships around this core scaffold for TYK2 inhibition [].
  • Compound Description: This series of compounds showed promising antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains []. Some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 16 μg/mL [].
  • Relevance: These compounds are structurally related to the target compound, 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile, by sharing the 4-formyl-3-phenyl-1H-pyrazol-1-yl moiety []. The key difference lies in the presence of a benzoic acid group at the 4-position of the pyrazole ring in these derivatives, instead of the propanenitrile group found in the target compound []. This difference highlights the impact of substituent modifications on the biological activity of pyrazole derivatives.

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

  • Compound Description: These two compounds are potent growth inhibitors of drug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii []. They exhibit MIC values as low as 0.39 μg/mL and show low toxicity towards human cells []. Additionally, they demonstrated potential for disrupting bacterial membranes [].
  • Relevance: These compounds share the 4-formyl-1H-pyrazol-1-yl core with the target compound 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile []. The structural variations lie in the substitution pattern on the phenyl ring at the 3-position of the pyrazole (3-fluorophenyl vs. 4-fluorophenyl vs. phenyl) and the presence of a benzoic acid group at the 4-position instead of propanenitrile []. This comparison emphasizes the role of substituent modifications in influencing the antimicrobial activity and selectivity of pyrazole derivatives.

6-Nitro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl]benzothiazoles

  • Compound Description: This series of compounds was synthesized and evaluated for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis []. Some derivatives, notably IVh and IVj, exhibited promising activity comparable to standard antitubercular agents [].
  • Relevance: These compounds are structurally related to 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile through the shared presence of a 4-formyl-3-(substituted phenyl) pyrazol-1-yl moiety []. The structural differences are the substitution on the benzothiazole ring (6-nitro substitution in these compounds) and the presence of a benzothiazole ring linked to the pyrazole nitrogen instead of the propanenitrile group in the target compound []. This comparison underlines the versatility of the 4-formyl-3-(substituted phenyl) pyrazol-1-yl scaffold in exploring different biological activities by introducing various substituents and heterocyclic moieties.

Properties

CAS Number

255710-82-8

Product Name

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

IUPAC Name

3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2

InChI Key

AFTHLJYQIOKCFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.